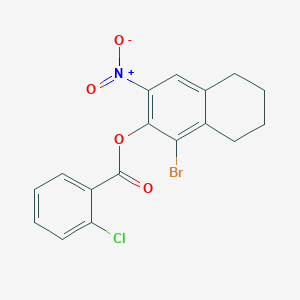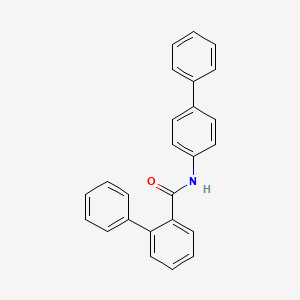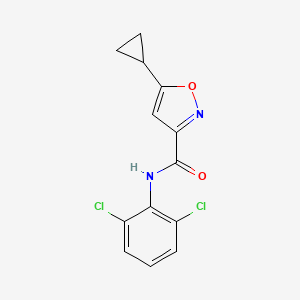![molecular formula C13H22ClNO3 B4664103 2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4664103.png)
2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride
Overview
Description
2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride, also known as MPMPH, is a chemical compound that has been used in scientific research for its potential pharmacological properties.
Mechanism of Action
2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride is believed to act as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This activation leads to an increase in dopamine release, which can result in feelings of pleasure and reward. 2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride has also been shown to increase the release of norepinephrine and serotonin, two other neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects:
2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride has been shown to have a number of biochemical and physiological effects, including increased dopamine, norepinephrine, and serotonin release. It has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. These effects are consistent with its potential use as a treatment for depression and addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride in lab experiments is its potential pharmacological properties, which make it a promising candidate for the development of new treatments for addiction and depression. However, one limitation is that its effects on the central nervous system can be complex and difficult to study. Additionally, the use of 2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride in lab experiments may be limited by ethical concerns related to its potential use as a recreational drug.
List of
Future Directions
1. Further studies on the potential use of 2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride as a treatment for addiction and depression.
2. Investigation of the effects of 2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride on other neurotransmitter systems, such as the glutamate and GABA systems.
3. Development of new analogs of 2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride with improved pharmacological properties.
4. Studies on the long-term effects of 2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride use on the central nervous system.
5. Investigation of the potential use of 2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride in the treatment of other psychiatric disorders, such as anxiety and schizophrenia.
6. Exploration of the effects of 2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride on cognitive function and memory.
7. Development of new methods for the synthesis of 2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride and its analogs.
8. Investigation of the effects of 2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride on other physiological systems, such as the cardiovascular and respiratory systems.
9. Studies on the potential use of 2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride in the treatment of chronic pain.
10. Investigation of the potential use of 2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride in the treatment of neurodegenerative disorders, such as Parkinson's disease.
Conclusion:
In conclusion, 2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride is a chemical compound that has been studied for its potential pharmacological properties, including its effects on the central nervous system. It has been shown to have an affinity for dopamine receptors and has potential use as a treatment for addiction and depression. Further research is needed to fully understand the effects of 2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride and its potential use in the treatment of psychiatric and neurological disorders.
Scientific Research Applications
2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride has been studied for its potential pharmacological properties, including its effects on the central nervous system. It has been shown to have an affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride has also been studied for its potential use as a treatment for addiction and depression.
properties
IUPAC Name |
2-[2-methoxy-4-(propylaminomethyl)phenoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-3-6-14-10-11-4-5-12(17-8-7-15)13(9-11)16-2;/h4-5,9,14-15H,3,6-8,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUAJFQGLVKVDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCCO)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-isopropyl-4-[2-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4664020.png)

![4-amino-8-(3-chlorophenyl)-7-(methoxymethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B4664031.png)
![2-[(3,5-dichloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride](/img/structure/B4664035.png)
![1-ethyl-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4664042.png)
![N-(2,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4664046.png)
![N-(3-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4664047.png)

![ethyl (2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4664051.png)
![ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B4664055.png)



![methyl 7-cyclopropyl-3-(2-fluorobenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4664126.png)